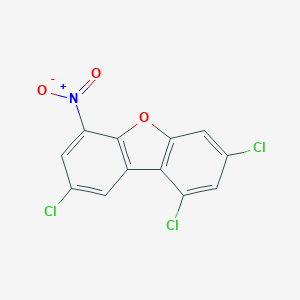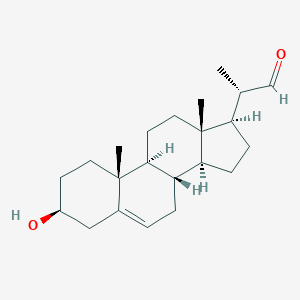
(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group. This compound is significant in various fields due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and the addition of the aldehyde group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the aldehyde group may yield primary alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
In biology, the compound may be used to study the effects of polycyclic structures on biological systems. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Its structure can be modified to create drugs that target specific biological pathways.
Industry
In industry, the compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
Cholesterol: Similar polycyclic structure but different functional groups.
Testosterone: Similar core structure with different functional groups and biological activity.
Estradiol: Another polycyclic compound with distinct functional groups and biological roles.
Uniqueness
The uniqueness of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties not found in similar compounds.
属性
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYPCYYWYQYCL-NBOCEFNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574467 |
Source


|
| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53906-49-3 |
Source


|
| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
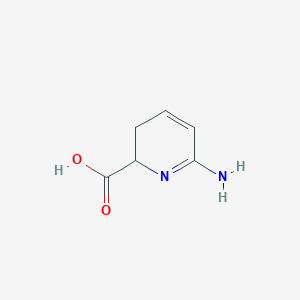
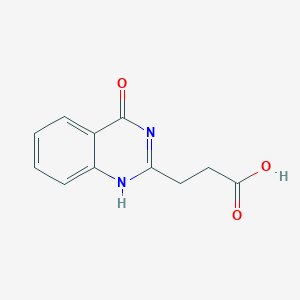

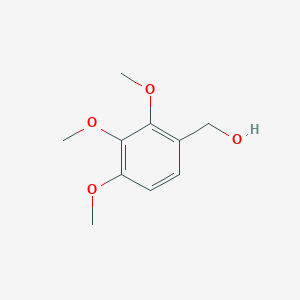
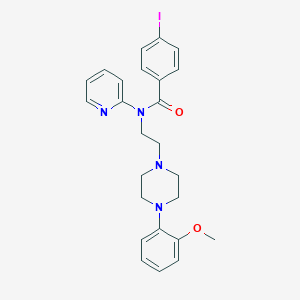


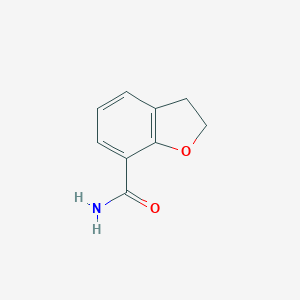
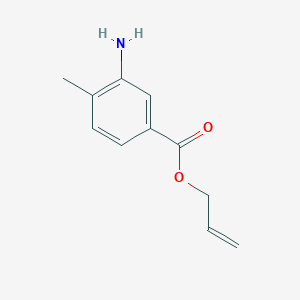
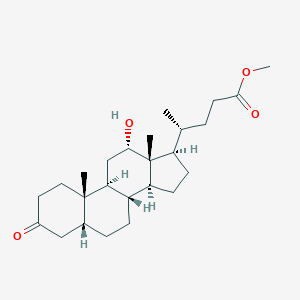
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
